Product packaging for Diphenhydramine laurylsulfate(Cat. No.:CAS No. 103659-13-8)

Diphenhydramine laurylsulfate

Cat. No.: B1243485
CAS No.: 103659-13-8
M. Wt: 521.8 g/mol
InChI Key: AJZFEQIFKBZILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenhydramine laurylsulfate is an emerging pharmaceutical compound that combines the established antihistamine properties of diphenhydramine with the surfactant characteristics of lauryl sulfate . This hybrid molecule is characterized as a histamine H1 receptor antagonist and is intended for topical application in research settings . Its mechanism of action is dualistic: the diphenhydramine component acts as an inverse agonist at H1 receptors, competitively blocking histamine to alleviate symptoms of allergic reactions such as itching, swelling, and redness . Concurrently, the lauryl sulfate moiety functions as a surfactant, disrupting cellular membranes to enhance the penetration and dermal absorption of the active antihistamine, leading to a potentially quicker onset of action and improved localized efficacy . Current investigative research explores its potential as an anti-inflammatory and antipruritic agent for conditions like atopic dermatitis, allergic reactions, and other inflammatory skin diseases . The compound is typically formulated for topical use in preparations such as creams or ointments . As this compound is still under research and development and has not been widely commercialized, it is presented For Research Use Only. It is not intended for diagnostic or therapeutic applications, and strict protocols must be followed to ensure safe handling. Researchers are advised to consult the latest scientific literature for the most current findings on its efficacy and safety profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H47NO5S B1243485 Diphenhydramine laurylsulfate CAS No. 103659-13-8

Properties

CAS No.

103659-13-8

Molecular Formula

C29H47NO5S

Molecular Weight

521.8 g/mol

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;dodecyl hydrogen sulfate

InChI

InChI=1S/C17H21NO.C12H26O4S/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h3-12,17H,13-14H2,1-2H3;2-12H2,1H3,(H,13,14,15)

InChI Key

AJZFEQIFKBZILH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS No.

103659-13-8

Origin of Product

United States

Alkyl Sulfate Analogues:the Laurylsulfate Dodecyl Sulfate Anion Can Be Replaced with Other Alkyl Sulfate Analogues. the Properties of Drug Surfactant Salts Are Highly Dependent on the Nature of the Surfactant.researchgate.netby Varying the Length of the Alkyl Chain E.g., Using Octyl Sulfate or Cetyl Sulfate , One Could Systematically Tune the Hydrophobicity and Surface Activity of the Resulting Ion Pair. This Could Lead to the Creation of a Family of Diphenhydramine Alkyl Sulfate Salts, Each with a Unique Profile. for Instance, a Longer Alkyl Chain Might Lead to Even Lower Aqueous Solubility. the Synthesis of Such Analogues Would Follow the Same Ionic Salt Formation Principles.nih.gov

Purification and Isolation Techniques in Diphenhydramine (B27) Laurylsulfate Synthesis

The purification and isolation of diphenhydramine laurylsulfate are critical steps to ensure the final product meets required purity standards. mhlw.go.jp Given that drug-lauryl sulfate (B86663) salts are often poorly soluble in water, precipitation is a key technique for isolation. nih.gov

A likely purification strategy would draw from methods used for other diphenhydramine salts and adapt them for the specific properties of the laurylsulfate adduct. allfordrugs.com Following the initial synthesis reaction where the diphenhydramine cation and laurylsulfate anion are combined, the resulting salt may precipitate directly from the reaction medium if a suitable solvent system is chosen.

If the synthesis is performed in a manner analogous to the continuous flow production of the hydrochloride salt, the process would involve several steps. researchgate.net After the initial formation of the crude salt, a neutralization and extraction sequence could be employed. The crude salt could be dissociated by treatment with a base, liberating the diphenhydramine free base. This base would then be extracted into a suitable water-immiscible organic solvent. This extraction step serves to separate the API from water-soluble impurities. researchgate.net

The purified diphenhydramine base in the organic solvent would then be reacted with a source of lauryl sulfate, such as lauryl sulfuric acid or sodium lauryl sulfate under conditions that promote ion exchange. The low aqueous solubility of this compound would drive its precipitation from the solution. nih.gov The final isolation would be achieved by filtration, where the solid salt is collected. Subsequent washing of the collected solid with appropriate solvents would be performed to remove any remaining impurities. The final step would be drying to yield the pure, solid this compound. acs.org

Advanced Analytical Characterization of Diphenhydramine Laurylsulfate

Spectroscopic Analysis Techniques

Spectroscopic techniques are instrumental in elucidating the molecular structure and properties of diphenhydramine (B27) laurylsulfate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. researchgate.netmdpi.com For diphenhydramine laurylsulfate, ¹H and ¹³C NMR would be employed to confirm the presence and connectivity of atoms in both the diphenhydramine and lauryl sulfate (B86663) moieties.

Research Findings:

While specific NMR data for this compound is not extensively published, the expected chemical shifts can be inferred from the known spectra of diphenhydramine and lauryl sulfate. The ¹H NMR spectrum of the diphenhydramine portion would exhibit characteristic signals for the aromatic protons of the two phenyl rings, the methine proton of the benzhydryl group, and the aliphatic protons of the ethylamine (B1201723) chain, including the N,N-dimethyl groups. researchgate.net The lauryl sulfate component would show signals corresponding to the long aliphatic chain and the terminal methyl group.

Similarly, the ¹³C NMR spectrum would display distinct resonances for each carbon atom in the molecule, allowing for unambiguous structural confirmation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would further establish the connectivity between protons and carbons within the molecule. researchgate.netbbhegdecollege.comethernet.edu.et

Table 1: Predicted ¹H NMR Chemical Shifts for Diphenhydramine Moiety

Functional GroupPredicted Chemical Shift (δ, ppm)
Aromatic Protons (C₆H₅)₂7.2 - 7.5
Methine Proton (-CH-O-)5.3 - 5.5
Methylene Protons (-O-CH₂-)3.9 - 4.1
Methylene Protons (-CH₂-N)2.6 - 2.8
N,N-Dimethyl Protons (-N(CH₃)₂)2.2 - 2.4

Table 2: Predicted ¹³C NMR Chemical Shifts for Diphenhydramine Moiety

Functional GroupPredicted Chemical Shift (δ, ppm)
Aromatic Carbons (C₆H₅)₂125 - 145
Methine Carbon (-CH-O-)85 - 87
Methylene Carbon (-O-CH₂-)65 - 67
Methylene Carbon (-CH₂-N)55 - 57
N,N-Dimethyl Carbons (-N(CH₃)₂)45 - 47

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. americanpharmaceuticalreview.com

Research Findings:

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups of both the diphenhydramine and lauryl sulfate components. For the diphenhydramine moiety, key peaks would include C-H stretching vibrations from the aromatic rings and aliphatic chain, C-O-C stretching of the ether linkage, and C-N stretching of the tertiary amine. researchgate.net The lauryl sulfate portion would contribute strong S=O stretching bands from the sulfate group and C-H stretching from the long alkyl chain. researchgate.net The presence of these distinct peaks provides confirmatory evidence of the compound's identity. americanpharmaceuticalreview.commdpi.com

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C-O-C (Ether)1050 - 1150Stretching researchgate.net
S=O (Sulfate)1210 - 1260Asymmetric Stretching
S=O (Sulfate)1040 - 1060Symmetric Stretching
C-N (Amine)1000 - 1250Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. upi.edu

Research Findings:

The UV-Vis spectrum of this compound is primarily dictated by the chromophores present in the diphenhydramine moiety, specifically the two phenyl rings. ijarsct.co.in These aromatic rings give rise to characteristic absorption bands in the UV region. Studies on diphenhydramine hydrochloride have shown a maximum absorption (λmax) at approximately 258 nm. ijarsct.co.iniosrjournals.org The lauryl sulfate component does not absorb significantly in the UV-Vis range. nih.gov The molar absorptivity at this wavelength can be used for quantitative analysis based on the Beer-Lambert law. upi.edu

Table 4: UV-Vis Spectroscopic Data for Diphenhydramine

ParameterValue
Maximum Wavelength (λmax)~258 nm ijarsct.co.iniosrjournals.org
SolventMethanol or Water ijarsct.co.iniosrjournals.org

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity for both qualitative and quantitative purposes. jddtonline.infozsmu.edu.uaukaazpublications.com

Research Findings:

A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of diphenhydramine. uobasrah.edu.iqzenodo.org In this method, a non-polar stationary phase (such as C18) is used with a polar mobile phase. For this compound, the mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with the pH adjusted to ensure proper ionization and retention. jddtonline.infozsmu.edu.ua Detection is commonly performed using a UV detector set at the λmax of diphenhydramine (~258 nm). uobasrah.edu.iq The method can be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable quantification and purity assessment. ijarsct.co.in

Table 5: Typical HPLC Parameters for Diphenhydramine Analysis

ParameterTypical Conditions
ColumnC18, 5 µm, 4.6 x 250 mm uobasrah.edu.iq
Mobile PhaseAcetonitrile:Water:Triethylamine (e.g., 50:50:0.5) jddtonline.info
Flow Rate1.0 mL/min uobasrah.edu.iq
DetectionUV at 254 nm or 258 nm iosrjournals.orgzsmu.edu.uauobasrah.edu.iq
Retention TimeDependent on specific method parameters ukaazpublications.comuobasrah.edu.iq

Gas Chromatography-Mass Spectrometry (GC-MS) for Transformation Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. nih.gov It is particularly useful for identifying and quantifying volatile and semi-volatile compounds, including potential transformation or degradation products of diphenhydramine. core.ac.uk

Research Findings:

Direct analysis of the ionic compound this compound by GC-MS is challenging due to its low volatility. However, the diphenhydramine component can be analyzed after extraction and, if necessary, derivatization. core.ac.uk The electron-impact (EI) mass spectrum of diphenhydramine would show a characteristic fragmentation pattern, with key fragments arising from the cleavage of the ether bond and the loss of the dimethylamine (B145610) group. nih.govhmdb.ca This fragmentation pattern serves as a molecular fingerprint for identification. GC-MS is a valuable tool for stability studies, allowing for the detection and structural elucidation of potential degradation products formed under various stress conditions. nih.gov For instance, it can be used to identify products resulting from oxidation or hydrolysis. hres.ca

Table 6: Key Mass Fragments in the EI-MS of Diphenhydramine

m/z (mass-to-charge ratio)Putative Fragment Identity
167[C₁₃H₁₁O]⁺ (benzhydryl cation)
165[C₁₃H₉]⁺
77[C₆H₅]⁺ (phenyl cation)
58[C₃H₈N]⁺ (dimethylaminomethyl cation)

Solid-State Characterization Methodologies

The solid-state properties of an active pharmaceutical ingredient (API) like this compound significantly influence its stability, solubility, and bioavailability. Therefore, a thorough characterization of its solid forms is a critical aspect of pharmaceutical development.

X-ray Powder Diffraction (XRPD) for Crystalline and Amorphous Structures

X-ray Powder Diffraction (XRPD) is a fundamental and powerful technique for the characterization of crystalline and amorphous materials. americanpharmaceuticalreview.commdpi.com It is a non-destructive method that provides information about the long-range structural order of a solid. mdpi.com For crystalline materials, the XRPD pattern is a unique fingerprint, characterized by a series of sharp peaks at specific angles, which correspond to the diffraction of X-rays by the crystal lattice planes. pharmtech.com The position and intensity of these peaks are directly related to the crystal structure of the material. americanpharmaceuticalreview.com In contrast, amorphous materials lack long-range order and therefore produce a broad halo in the XRPD pattern instead of sharp peaks. americanpharmaceuticalreview.com

In the context of this compound, XRPD would be employed to:

Identify Crystalline Forms: Determine if the compound exists in a crystalline state and identify its specific polymorphic form. americanpharmaceuticalreview.com

Distinguish from Amorphous Form: Differentiate between crystalline and amorphous batches of the substance. americanpharmaceuticalreview.comnih.gov

Assess Purity: Detect the presence of any crystalline impurities or other polymorphic forms within a sample. mdpi.com

Monitor Stability: Track changes in the crystalline structure during storage or under stress conditions, such as heat and humidity.

While specific XRPD data for this compound is not widely available in public literature, a hypothetical XRPD pattern for a crystalline form would exhibit sharp diffraction peaks at various 2θ angles.

Hypothetical XRPD Data for Crystalline this compound

2θ Angle (degrees)Intensity (counts)
8.51200
12.3850
15.71500
19.1950
21.81100
25.4700

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Differential Scanning Calorimetry (DSC) for Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. youtube.comnih.gov It measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC can detect physical and chemical changes that involve a change in enthalpy, such as melting, crystallization, and glass transitions. mdpi.com

For this compound, DSC analysis would provide valuable information on:

Melting Point and Enthalpy of Fusion: Determination of the melting temperature (Tm) and the energy required to melt the crystalline structure, which are characteristic properties of a pure crystalline compound.

Glass Transition Temperature: Identification of the glass transition temperature (Tg) for amorphous forms, which is a critical parameter for assessing the stability of the amorphous state. nih.gov

Polymorphic Transitions: Detection of solid-solid phase transitions between different polymorphic forms.

Thermal Stability: Evaluation of the compound's stability at elevated temperatures.

A study on diphenhydramine hydrochloride, a different salt of the same active moiety, utilized DSC to characterize its thermal behavior. ijpsonline.com Similar analysis on this compound would be expected to reveal its unique thermal profile.

Illustrative DSC Thermal Events for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Glass Transition (Amorphous)~45N/AN/A
Melting (Crystalline Form I)~120~125~85
Melting (Crystalline Form II)~135~140~95

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of solid materials. nih.gov It works by scanning a focused beam of electrons over a sample's surface and detecting the signals produced, primarily secondary electrons. nih.gov The resulting images reveal the size, shape, and surface texture of the particles.

The particle morphology of this compound can significantly impact its bulk properties and processability, such as flowability and compaction behavior. SEM analysis would be used to:

Visualize Particle Shape and Size: Characterize the morphology of the particles, which could be crystalline (e.g., needles, plates) or irregular.

Examine Surface Texture: Observe the surface features of the particles, such as smoothness, roughness, or the presence of pores. ijpsonline.com

Assess Agglomeration: Determine the extent to which individual particles are aggregated.

For instance, a study on diphenhydramine hydrochloride revealed its crystalline salt to be irregular in shape with a rough surface, while the tannate salt had a more regular shape and smooth surface. ijpsonline.com A similar investigation of this compound would provide crucial insights into its physical form.

Polymorphism and Co-crystallization Research

Polymorphism is the ability of a solid material to exist in more than one crystalline form. scielo.br Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. Co-crystals are multicomponent molecular crystals where at least one component is an active pharmaceutical ingredient. scielo.br

Research into the polymorphism of this compound would involve systematic screening to identify all possible crystalline forms. This is often achieved by crystallizing the compound from various solvents and under different conditions. The resulting solid forms would then be characterized using techniques like XRPD and DSC to identify unique polymorphs.

Co-crystallization studies would explore the potential of forming co-crystals of diphenhydramine with other molecules (co-formers). This approach can be used to modify the physicochemical properties of the API. The formation of co-crystals would be confirmed by single-crystal X-ray diffraction or XRPD.

While specific studies on the polymorphism and co-crystallization of this compound are not readily found, the general principles of such research are well-established in the pharmaceutical sciences. scielo.brresearchgate.net The formation of poorly soluble lauryl sulfate salts of drugs has been noted as a potential issue in formulation development. researchgate.net

Advanced Techniques for Mechanistic Elucidation (e.g., Electron Spin Resonance in Degradation Studies)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects molecules with unpaired electrons (free radicals). nih.gov In the context of pharmaceutical sciences, ESR can be a powerful tool for investigating degradation mechanisms that involve radical intermediates.

The degradation of pharmaceutical compounds can be initiated by factors such as light, heat, and interaction with other chemical species. Some of these degradation pathways may proceed through the formation of free radicals. ESR can be used to detect and identify these transient radical species, providing direct evidence for a specific degradation mechanism.

Physicochemical Interactions and Supramolecular Assembly

Interfacial Phenomena and Surface Activity Studies

The combination of the diphenhydramine (B27) cation and the lauryl sulfate (B86663) anion results in a surface-active complex that readily adsorbs at interfaces, such as the air-water interface, significantly altering the surface properties of the solution. researchgate.netuobaghdad.edu.iq The study of these interfacial phenomena provides insight into the compound's behavior in multiphase systems.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which individual amphiphilic molecules begin to self-assemble into organized aggregates known as micelles. semanticscholar.orgsigmaaldrich.com For systems containing diphenhydramine and lauryl sulfate, the CMC is significantly influenced by the strong electrostatic attraction between the positively charged DPH and the negatively charged lauryl sulfate anion. nih.gov

Studies on the interaction between diphenhydramine hydrochloride (DPH HCl) and sodium dodecyl sulfate (SDS), which directly mirrors the components of diphenhydramine laurylsulfate, show that the CMC of the mixture is considerably lower than the CMC of the individual components. nih.gov The rigid, dual-ring structure of DPH means it has a relatively high CMC on its own, requiring higher concentrations for micelle formation. semanticscholar.orgnih.gov However, the presence of the oppositely charged lauryl sulfate anion neutralizes the electrostatic repulsion between the cationic DPH headgroups, facilitating aggregation at much lower concentrations. nih.gov This synergistic interaction is a key feature of the system. The CMC can be precisely determined using techniques such as surface tensiometry, conductometry, and UV-visible spectroscopy. researchgate.netnih.gov

Factors that influence the CMC include temperature and the presence of electrolytes. researchgate.net For instance, studies on DPH HCl have shown that the addition of electrolytes favors the association behavior of the drug, leading to a lower CMC. researchgate.net

Table 1: Critical Micelle Concentration (CMC) Data for Diphenhydramine (DPH) and its Mixtures with Sodium Dodecyl Sulfate (SDS)

SystemMole Fraction of DPH (α₁)Experimental CMC (mmol/L)Ideal CMC* (mmol/L)
Pure DPH1.0130.0-
Pure SDS0.08.1-
DPH + SDS0.17.98.8
DPH + SDS0.34.911.2
DPH + SDS0.52.515.2
DPH + SDS0.71.323.0
DPH + SDS0.90.645.4
Data derived from studies on Diphenhydramine Hydrochloride and Sodium Dodecyl Sulfate interactions, which represent the behavior of this compound components. nih.govresearchgate.net

Mixed Micelle Formation and Synergistic/Antagonistic Interactions

The degree of synergy can be quantified using theoretical models such as those developed by Clint, Rubingh, and Rosen. researchgate.net A key parameter is the micellar interaction parameter (β), which provides a measure of the non-ideality of mixing. For the DPH and sodium dodecyl sulfate (SDS) system, the β values are negative, which confirms a strong attractive or synergistic interaction between the two amphiphiles in the mixed micelles. nih.govresearchgate.net This strong attraction indicates that the formation of the diphenhydramine-lauryl sulfate complex is highly favorable. researchgate.net The deviation of the experimental CMC values from the ideal CMC values, as shown in the table above, further illustrates this synergistic behavior. nih.gov

Monolayer Behavior at Air/Aqueous Solution Interfaces

At the air-water interface, this compound molecules arrange themselves into a monolayer, with the hydrophobic parts (benzhydryl group and alkyl chain) oriented towards the air and the hydrophilic parts (charged headgroups) remaining in the aqueous phase. researchgate.netnih.gov The study of these monolayers provides valuable information about the molecular dimensions and interactions at the interface.

Interfacial parameters such as the maximum surface excess concentration (Γmax) and the minimum area per molecule (Amin) can be determined from surface tension measurements. researchgate.net Γmax represents the maximum packing density of the molecules at the interface, while Amin is the effective area occupied by each molecule in the saturated monolayer. researchgate.net For DPH systems, the addition of electrolytes has been shown to increase Amin and decrease Γmax, suggesting that the electrolytes alter the packing of the drug molecules at the interface. researchgate.net The efficiency of adsorption can be measured by the parameter C20, the concentration of surfactant required to reduce the surface tension of the solution by 20 mN/m. researchgate.net These studies collectively demonstrate the strong surface activity of the this compound complex. researchgate.net

Interactions with Model Membrane Systems and Lipid Bilayers

The interactions of drugs with biological membranes are critical to their activity. Surfactant micelles and lipid bilayers are often used as model systems to study these interactions because they mimic the structure of cell membranes. nih.govresearchgate.net The formation of the this compound complex and its subsequent aggregation behavior provide a strong model for how diphenhydramine might interact with the anionic lipid components of a biological membrane. epo.org

Colloidal Science and Dispersion Stability of this compound Systems

The formation of the this compound salt has significant implications for the colloidal stability of pharmaceutical formulations. jst.go.jp The interaction between a basic drug like diphenhydramine and an anionic surfactant like sodium lauryl sulfate can lead to the formation of a poorly soluble complex or salt. researchgate.net This phenomenon can decrease the solubility of the drug and may cause the formulation to become unstable, leading to precipitation or phase separation over time. researchgate.netjst.go.jp

In the context of a cream formulation containing diphenhydramine and sodium lauryl sulfate, this interaction has been observed to contribute to low stability. jst.go.jp The formation of the less soluble salt can disrupt the emulsion, leading to phase separation. The stability of such a colloidal dispersion can be improved by the addition of thickening agents or stabilizers, which increase the viscosity of the continuous phase and hinder the aggregation and settling of the drug-surfactant complex particles. jst.go.jp The study of these systems is crucial for developing stable and effective pharmaceutical products. fu-berlin.de

Complexation Chemistry and Guest-Host Interactions with Macromolecules

The interaction between diphenhydramine and lauryl sulfate is a prime example of complexation chemistry, where a cationic "guest" molecule (diphenhydramine) forms a stable complex with an anionic "host" (lauryl sulfate). nih.govuniq.edu.iq This complexation is driven by both strong ion-pairing and hydrophobic forces. The resulting complex can then self-assemble into larger supramolecular structures like mixed micelles. nih.govmalnalab.hu

Beyond simple surfactant interactions, diphenhydramine can also engage in guest-host interactions with various macromolecules. scispace.comresearchgate.net For example, complexation with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, has been studied for various drugs. While specific data on this compound with other macromolecules is limited, the principles of its interaction with lauryl sulfate—involving electrostatic and hydrophobic binding—are fundamental to how it would interact with binding pockets on larger macromolecules like proteins or polymers that feature anionic and nonpolar regions. uniq.edu.iq

Solution Properties, Dissolution Kinetics, and pH-Dependent Behavior in Model Solvents

The behavior of this compound in solution is governed by the physicochemical properties of its constituent ions: the cationic form of the antihistamine diphenhydramine and the anionic surfactant, lauryl sulfate. Their interaction leads to complex supramolecular assemblies and solution characteristics that are sensitive to environmental conditions such as pH.

Solution Properties and Supramolecular Assembly

This compound is a salt formed by an acid-base reaction between the weakly basic drug diphenhydramine and the acidic lauryl sulfate. In aqueous solutions, diphenhydramine, which has a pKa value of approximately 8.9-9.1, exists predominantly as a cation at physiological and acidic pH. nih.govnih.govsemanticscholar.org This positively charged diphenhydramine cation can interact strongly with the anionic lauryl sulfate.

The interaction is not solely based on electrostatic attraction. Both molecules possess significant hydrophobic regions—the benzhydryl group in diphenhydramine and the long alkyl chain in lauryl sulfate. nih.gov This dual nature of interaction (electrostatic and hydrophobic) drives the self-assembly of these ions in solution to form supramolecular structures, such as micelles, often at a lower concentration than would be required for the individual components. This phenomenon is known as synergistic interaction. nih.govresearchgate.net

Studies on the interaction between diphenhydramine hydrochloride (DPH) and sodium dodecyl sulfate (SDS), also known as sodium lauryl sulfate (SLS), provide insight into this behavior. The presence of the cationic drug lowers the critical micelle concentration (CMC) of the anionic surfactant, and vice-versa. nih.govsemanticscholar.org This is because the electrostatic attraction between the oppositely charged head groups helps to overcome the repulsion that would normally exist between the surfactant anions, facilitating easier aggregation. nih.govsemanticscholar.org The hydrophobic parts of both the drug and the surfactant are sequestered from the aqueous environment within the core of the resulting mixed micelles.

Research on the interaction between DPH and SDS has quantified this non-ideal, synergistic behavior. The interaction parameters suggest a strong attraction, which is more significant than the interactions observed between DPH and cationic surfactants, where electrostatic repulsion exists. researchgate.net

Table 1: Physicochemical Parameters for DPH and SDS Interaction in Aqueous Solution This table presents data from a study on the interaction between diphenhydramine hydrochloride (DPH) and sodium dodecyl sulfate (SDS) to illustrate the synergistic nature of their interaction.

ParameterDPH (Pure)SDS (Pure)DPH + SDS (Mixed System)
Critical Micelle Conc. (cmc) High value~8.2 mMLower than individual components
Surface Tension at CMC (γ_cmc) -~38 mN/mVaries with composition
Interaction Parameter (β) N/AN/ASignificantly negative (~ -11.99)

Data adapted from studies on diphenhydramine hydrochloride and sodium dodecyl sulfate to illustrate the principles of their interaction. researchgate.net A strongly negative interaction parameter (β) indicates significant synergy and attraction between the two components in forming mixed micelles.

Dissolution Kinetics

The dissolution kinetics of this compound are complex. While surfactants like sodium lauryl sulfate are commonly added to formulations to enhance the dissolution of poorly soluble drugs, the situation is different when the surfactant is part of an ion-pair salt with the drug. umn.edu

The salt, this compound, can be poorly soluble in water. umn.eduresearchgate.net The strong ionic and hydrophobic interactions that drive micelle formation also result in a stable, less water-soluble entity. Therefore, the dissolution rate may be limited by the low intrinsic solubility of the salt itself. This phenomenon has been observed for several basic drugs that can form salts with lauryl sulfate, leading to an unexpected reduction in dissolution. umn.eduresearchgate.net

pH-Dependent Behavior

The behavior of this compound in solution is critically dependent on pH due to the ionizable nature of diphenhydramine. nih.gov The pKa of diphenhydramine is approximately 9. nih.gov

At low pH (e.g., pH < 7): Diphenhydramine is almost completely ionized, existing as a positively charged cation. In this state, it readily interacts with the lauryl sulfate anion. The formation of the poorly soluble this compound salt is highly favored under these acidic conditions, which can significantly hinder dissolution. researchgate.net

At pH near the pKa (pH ~ 9): A mixture of the ionized (cationic) and unionized (neutral) forms of diphenhydramine exists in equilibrium. The interactions in solution become more complex, involving the neutral drug, the cationic drug, and the anionic surfactant.

At high pH (e.g., pH > 10): Diphenhydramine is predominantly in its neutral, unionized base form. The strong electrostatic attraction to the lauryl sulfate anion is lost. While some hydrophobic interaction may persist, the primary driving force for the formation of the specific salt is absent. The solubility in this range will be dominated by the solubility of the neutral diphenhydramine base.

A study on the bioconcentration of diphenhydramine in fathead minnows demonstrated this pH-dependency, where uptake and accumulation of the drug increased non-linearly with increasing pH. nih.gov This was attributed to the different partitioning behaviors of the ionized and neutral forms of the drug.

Table 2: Ionization State of Diphenhydramine at Various pH Levels

pHPredominant Form of DiphenhydramineImplication for Interaction with Lauryl Sulfate
< 7.0 Cationic (Ionized)Strong electrostatic attraction; favors salt formation. researchgate.net
~9.0 Equilibrium between Cationic and NeutralComplex interactions.
> 10.0 Neutral (Unionized)Electrostatic attraction is minimal; interaction is weaker.

Chemical Stability, Degradation Pathways, and Stabilization Strategies

Kinetic and Mechanistic Studies of Degradation

The degradation of diphenhydramine (B27) laurylsulfate can be inferred from the behavior of its individual components, diphenhydramine (DPH) and sodium lauryl sulfate (B86663) (SLS). Kinetic and mechanistic studies reveal susceptibility to both hydrolytic and photolytic degradation, influenced by a variety of environmental conditions.

Hydrolytic Degradation: The primary site of hydrolytic instability in the diphenhydramine molecule is the ether linkage. This bond is susceptible to cleavage, particularly under acidic conditions cjhp-online.cacjhp-online.ca. In contrast, the ether linkage demonstrates greater stability in alkaline environments cjhp-online.cacjhp-online.ca. For the lauryl sulfate component, the initial step in its biodegradation is the hydrolytic cleavage of the sulfate ester bond nih.gov. This process, which can also be driven by acidic conditions, results in the formation of lauryl alcohol and sodium bisulfate nih.govnanotrun.com.

Photolytic Degradation: Direct photolysis of diphenhydramine in aqueous solutions is generally an inefficient process with limited degradation observed under various light sources nih.govub.edu. However, its degradation is significantly accelerated in the presence of photosensitizing agents or through advanced oxidation processes (AOPs) nih.gov. Studies show that DPH is labile under UV/VIS irradiation, with decomposition rates influenced by the pH of the medium nih.gov. Similarly, direct photolysis of sodium lauryl sulfate is not an effective degradation method researchgate.net. The presence of a photocatalyst like titanium dioxide (TiO2) is necessary to achieve significant photodegradation researchgate.net.

The degradation of diphenhydramine and sodium lauryl sulfate leads to several transformation products, which have been identified through various analytical techniques.

For diphenhydramine , degradation can proceed through multiple pathways, including hydroxylation of the aromatic rings, cleavage of the side chain, or ring opening scienceopen.comrsc.orgrsc.org. Specific identified degradation products include benzhydrol, benzophenone, and dimethylaminoethanol (B1669961) researchgate.net. The amine group on the DPH molecule can also undergo oxidation to form diphenhydramine-N-oxide cjhp-online.caresearchgate.net. Under thermal and acidic stress, at least four distinct degradation products have been detected chromatographically nih.gov.

For sodium lauryl sulfate , degradation yields simpler molecules. The breakdown of SLS has been shown to produce sulfate ions and formaldehyde (B43269) researchgate.netresearchgate.net. The primary pathway for its biodegradation involves hydrolysis to a fatty alcohol, which is subsequently oxidized to a fatty acid and then fully mineralized into benign by-products nih.gov.

Table 1: Identified Degradation Products of Diphenhydramine and Sodium Lauryl Sulfate
Parent CompoundDegradation ProductPathway/ConditionReference
DiphenhydramineBenzhydrolPhotocatalysis researchgate.net
DiphenhydramineBenzophenonePhotocatalysis researchgate.net
DiphenhydramineDimethylaminoethanolPhotocatalysis researchgate.net
DiphenhydramineDiphenhydramine-N-oxideOxidation, Soil Degradation cjhp-online.caresearchgate.net
Sodium Lauryl SulfateSulfate IonsGlow Discharge, Hydrolysis researchgate.netresearchgate.net
Sodium Lauryl SulfateFormaldehydeGlow Discharge researchgate.netresearchgate.net
Sodium Lauryl SulfateFatty AlcoholBiodegradation (Hydrolysis) nih.gov
Sodium Lauryl SulfateFatty AcidBiodegradation (Oxidation) nih.gov

The stability of diphenhydramine and sodium lauryl sulfate is highly dependent on environmental factors.

pH: Diphenhydramine's stability is significantly reduced in acidic media (pH 1 and 4), where its ether linkage is prone to hydrolysis cjhp-online.canih.gov. Conversely, advanced photocatalytic degradation of DPH can be more efficient in alkaline conditions, which promote the formation of highly reactive radical species nih.govscienceopen.comresearchgate.net. Sodium lauryl sulfate is most stable in neutral to alkaline solutions (pH 7.0–9.5) and undergoes hydrolysis in acidic environments nanotrun.comeuropa.eu. The optimal pH for the biodegradation of SLS by certain bacteria has been found to be alkaline (pH 9) ekb.eg.

Light: Exposure to UV/VIS light is a critical factor, causing notable degradation of diphenhydramine, especially in acidic and alkaline solutions nih.gov. While direct photolysis is weak, the process is greatly enhanced by photocatalysts nih.govub.edu.

Temperature: High temperatures (e.g., 70°C) accelerate the degradation of diphenhydramine, particularly at acidic pH levels nih.govresearchgate.net. However, in specific formulations like intravenous admixtures, DPH can remain stable for long durations at refrigerated (4°C) and room temperatures (22°C) when shielded from light cjhp-online.canih.gov. For SLS, temperature effects are linked to concentration and biological activity; low concentrations (≤0.01%) can degrade at 6°C and 23°C over several weeks due to microbial action, while higher concentrations remain stable nih.gov. The most effective temperature for the biodegradation of SLS is reported to be 30°C ekb.eg.

Table 2: Influence of Environmental Parameters on Stability
CompoundParameterEffect on StabilityReference
DiphenhydramineAcidic pH (1-4)Decreased stability (hydrolysis of ether linkage) cjhp-online.cacjhp-online.canih.gov
DiphenhydramineAlkaline pHIncreased stability against hydrolysis; enhanced photocatalytic degradation cjhp-online.canih.gov
DiphenhydramineUV/VIS LightDecreased stability (photodegradation) nih.gov
DiphenhydramineHigh Temperature (70°C)Decreased stability, especially at acidic pH nih.govresearchgate.net
Sodium Lauryl SulfateAcidic pHDecreased stability (hydrolysis) nanotrun.com
Sodium Lauryl SulfateNeutral to Alkaline pH (7-9.5)Increased stability europa.euekb.eg
Sodium Lauryl SulfateTemperature (6-23°C)Decreased stability at low concentrations due to biodegradation nih.gov

Oxidative Degradation Mechanisms and Remediation (e.g., Photocatalytic Processes)

Oxidative processes, particularly AOPs, are effective for the degradation and remediation of both diphenhydramine and sodium lauryl sulfate from aqueous environments. The amine group in DPH is a potential site for oxidation, leading to products like N-oxides cjhp-online.ca.

Photocatalysis using semiconductors like titanium dioxide (TiO2) has proven effective for degrading both compounds researchgate.netresearchgate.nettandfonline.com. For DPH, photocatalytic degradation with TiO2 or natural dolomite (B100054) generates reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which attack the molecule rsc.orgrsc.org. These processes lead to the hydroxylation of its aromatic rings and the oxidation of its alkylamine side chain rsc.orgrsc.org. Other AOPs, including UV/H₂O₂ and the Fenton process, also achieve high removal rates of DPH by generating powerful hydroxyl radicals nih.govub.edu.

Similarly, the photocatalytic degradation of SLS over TiO2 is an effective remediation strategy researchgate.nettandfonline.com. The mechanism involves the generation of electron-hole pairs on the catalyst surface, leading to ROS that break down the surfactant molecule. Another method, contact glow discharge plasma, also degrades SLS through oxidative reactions researchgate.net.

Excipient Compatibility and Chemical Interaction Studies in Model Formulations

The stability of diphenhydramine laurylsulfate in a final dosage form is heavily influenced by its interactions with excipients.

Studies on diphenhydramine hydrochloride show good compatibility and stability in common intravenous diluents like 5% dextrose in water (D5W) and 0.9% sodium chloride (NS), when stored in PVC bags or polypropylene (B1209903) syringes nih.govnih.gov. However, when formulated as a solid, DPH can interact with certain excipients. Research has shown that DPH interacts with citric acid and polyvinyl alcohol (PVA), especially under conditions of high temperature, high humidity, or exposure to UV/VIS light, leading to degradation nih.gov.

Sodium lauryl sulfate is itself a widely used excipient, functioning as a wetting agent, solubilizer, and lubricant researchgate.netnih.gov. Its presence can be beneficial, enhancing the dissolution of poorly soluble drugs researchgate.netnih.gov. However, its anionic nature can lead to undesirable interactions. For instance, SLS can cause the precipitation of basic drugs that are ionized in acidic gastric fluid, such as ritonavir (B1064) nanotrun.comresearchgate.net. Furthermore, the known skin-irritating properties of SLS can be exacerbated when formulated with other potentially irritating excipients like benzoic acid or parabens europa.eu.

Theoretical Approaches to Predicting Degradation Pathways and Chemical Reactivity

Computational and theoretical methods are increasingly used to predict the degradation and reactivity of pharmaceutical compounds, offering insights that complement experimental data.

For diphenhydramine, first-principle calculations have been employed to elucidate its photocatalytic degradation mechanism on natural dolomite rsc.orgrsc.org. These theoretical studies revealed that the substitution of Mg²⁺ with Fe²⁺ in the dolomite crystal lattice transforms the material from an insulator into a semiconductor, which is a prerequisite for its photocatalytic activity under irradiation rsc.orgrsc.org. Based on experimental outcomes, hypothetical degradation pathways for DPH under thermolytic and photolytic stress have also been proposed, providing a framework for predicting its transformation products nih.gov. While specific theoretical studies on the degradation pathways of sodium lauryl sulfate were not prominently identified, such computational models are a standard tool in pharmaceutical sciences for predicting chemical reactivity and potential interactions within a formulation.

Theoretical and Computational Chemistry of Diphenhydramine Laurylsulfate

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are instrumental in elucidating the fundamental properties of molecules. dergipark.org.tr While specific studies on the combined diphenhydramine (B27) laurylsulfate salt are not prevalent in public literature, extensive research on the diphenhydramine molecule itself provides a strong basis for understanding the cationic portion of the compound. dergipark.org.tr

The three-dimensional arrangement of atoms and the various stable conformations of diphenhydramine laurylsulfate can be predicted using molecular geometry optimization. For the diphenhydramine cation, computational studies have been performed to determine its most stable structure. dergipark.org.tr These calculations typically involve minimizing the energy of the molecule with respect to all geometrical parameters without imposing symmetry constraints. mdpi.com

A study on related acylhydrazone derivatives highlights that these molecules can exist as a mixture of configurational and conformational isomers, with the ratio of these isomers being dependent on factors like the solvent. mdpi.com A similar complexity would be expected for this compound.

The electronic structure of a molecule dictates its reactivity and optical properties. For the diphenhydramine molecule, both DFT and HF methods have been employed to study its electronic properties. dergipark.org.tr A key parameter derived from these calculations is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the energy band gap.

A theoretical study on diphenhydramine optimized the energy band gaps using various basis sets within both DFT and HF methods, with the LanL2MB basis set at the DFT level being selected for the molecule. dergipark.org.tr The HOMO and LUMO are crucial in determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and interact with other species. For the this compound ion pair, the electronic structure would be a combination of the orbitals of the individual ions, with the HOMO likely localized on the laurylsulfate anion and the LUMO on the diphenhydramine cation.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For the diphenhydramine molecule, theoretical investigations of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV) spectra have been conducted. dergipark.org.tr

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional modes of the chemical bonds. For this compound, characteristic peaks would be expected for the C-O-C ether stretch, the C-N stretch of the tertiary amine, the aromatic C-H stretches of the phenyl rings, and the S=O and S-O stretches of the sulfate (B86663) group.

NMR Spectroscopy: NMR chemical shifts can be calculated to predict the ¹H and ¹³C NMR spectra. These calculations provide detailed information about the chemical environment of each nucleus in the molecule.

UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be predicted by calculating the excited states of the molecule. For diphenhydramine, the absorption bands are primarily due to π-π* transitions within the aromatic rings.

Molecular Dynamics Simulations of Self-Assembly and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. mdpi.com For an amphiphilic compound like this compound, MD simulations are particularly useful for investigating its self-assembly in solution and its behavior at interfaces.

MD simulations can model the aggregation of this compound molecules, predicting the critical micelle concentration (CMC) and the morphology of the resulting aggregates. The simulations can also reveal the orientation of the molecules at an air-water or oil-water interface, with the hydrophilic sulfate head group interacting with the aqueous phase and the hydrophobic lauryl and diphenhydramine moieties orienting away from the water. A study on alkyl ethoxysulfate surfactants demonstrated an increase in the number of trans conformations in the alkyl chain with increasing concentration, which correlates with changes in the phase structure. nih.gov

Structure-Property Relationship Studies from a Computational Perspective

Computational methods can be employed to establish relationships between the molecular structure of a compound and its macroscopic properties. For this compound, this could involve correlating its computed molecular descriptors with its physicochemical properties.

Studies on analogs of diphenhydramine have explored structure-activity relationships, revealing the importance of the nature and position of substituents on the phenyl rings for their effects on the central nervous system. nih.gov While this study focused on pharmacological activity, similar computational approaches can be used to understand how structural modifications to either the diphenhydramine or the laurylsulfate part of the molecule would affect properties like solubility, melting point, and surfactant efficacy. For instance, changing the length of the alkyl chain on the sulfate anion would be expected to significantly alter its self-assembly behavior.

First-Principle Calculations for Reaction Mechanisms and Stability

First-principle calculations, which are based on quantum mechanics without reliance on empirical parameters, can be used to investigate the stability of this compound and potential reaction pathways. For example, these calculations can determine the activation energies for decomposition reactions, providing insights into the thermal and chemical stability of the compound.

While specific first-principle studies on the reaction mechanisms of this compound are lacking, the general principles can be applied. For instance, the stability of the ether linkage in the diphenhydramine moiety or the sulfate ester in the laurylsulfate part could be assessed under various conditions. Computational studies on diphenhydramine have focused on its stability and reactivity, which are fundamental to understanding its behavior in the laurylsulfate salt form. dergipark.org.tr

Comparative Analysis Within the Class of Drug Surfactant Hybrid Compounds

Structural and Physicochemical Comparison with Other Amphiphilic Active Pharmaceutical Ingredients

Drug-surfactant hybrids are formed by the association of a drug molecule with a surfactant molecule, often through ionic pairing. This creates a new amphiphilic entity with distinct physicochemical properties compared to the parent molecules. bohrium.com Diphenhydramine (B27) laurylsulfate is comprised of the cationic form of diphenhydramine, an antihistamine, and the anionic lauryl sulfate (B86663), a common surfactant. patsnap.com This structure imparts amphiphilicity, with the bulky, aromatic diphenylmethyl group of diphenhydramine and the long alkyl chain of lauryl sulfate contributing to the hydrophobic character, while the quaternary ammonium (B1175870) of diphenhydramine and the sulfate head of lauryl sulfate form the hydrophilic portion.

For a comparative perspective, other well-known cationic surfactants that can form similar hybrids with anionic drugs include cetylpyridinium (B1207926) chloride (CPC) and benzalkonium chloride. acs.orgdrugbank.com Conversely, anionic surfactants like sodium lauryl sulfate can be paired with various cationic drugs. The resulting physicochemical properties, such as melting point, solubility, and critical micelle concentration (CMC), are highly dependent on the specific combination of the drug and surfactant. For instance, the formation of a drug-surfactant salt can significantly alter the solubility of the parent drug. researchgate.net While specific data for diphenhydramine laurylsulfate is not extensively available in public literature, studies on other drug-surfactant salts, such as norfloxacin (B1679917) lauryl sulfate, have shown that the formation of such a salt can lead to increased hydrophobicity and reduced wettability. rsc.org

CompoundAPI ComponentSurfactant ComponentMolecular Weight (g/mol)Key Structural FeaturesExpected Physicochemical Alterations
This compoundDiphenhydramine (C₁₇H₂₁NO)Lauryl Sulfate (C₁₂H₂₅SO₄⁻)~521.75 nih.govfda.govBulky hydrophobic diphenylmethyl group and a long alkyl chain; cationic and anionic heads.Likely reduced aqueous solubility compared to diphenhydramine HCl; formation of self-assembled structures.
Cetylpyridinium-based Drug HybridsVarious Anionic APIsCetylpyridinium (C₂₁H₃₈N⁺)VariableAromatic pyridinium (B92312) head group with a long C16 alkyl chain. nih.govEnhanced amphiphilicity; potential for modified drug release and antimicrobial activity. drugbank.com
Benzalkonium-based Drug HybridsVarious Anionic APIsBenzalkonium (C₂₂H₄₀N⁺)VariableQuaternary ammonium group with a benzyl (B1604629) substituent and a variable-length alkyl chain. nih.govStrong surfactant properties; potential for improved drug permeation and antimicrobial action. acs.org
Norfloxacin Lauryl SulfateNorfloxacinLauryl SulfateNot specifiedFormation of a less soluble salt with increased hydrophobicity. rsc.orgReduced dissolution rate compared to the parent drug. rsc.org

Comparative Synthesis Methodologies for Hybrid Compounds

The synthesis of drug-surfactant hybrid compounds, particularly those classified as ionic liquids, typically involves straightforward salt metathesis or acid-base neutralization reactions. acs.org For this compound, a probable synthesis route would involve the reaction of a diphenhydramine salt, such as diphenhydramine hydrochloride, with a lauryl sulfate salt, like sodium lauryl sulfate, in a suitable solvent. acs.org The resulting this compound would then be isolated, likely taking advantage of its different solubility profile.

Alternative approaches to synthesizing ionic liquid drugs include direct quaternization reactions or protonation of an amine by an acid. utp.edu.my The choice of synthesis method can be influenced by the nature of the parent drug and surfactant, the desired purity of the final product, and scalability for potential pharmaceutical production. For instance, the synthesis of cetylpyridinium-based ionic liquids can be achieved through the quaternization of pyridine (B92270) with a cetyl halide. rsc.org

Synthesis MethodDescriptionApplicability to Drug-Surfactant HybridsAdvantagesDisadvantages
Salt MetathesisAn ion exchange reaction between two salts in a solution, leading to the precipitation of a less soluble salt. acs.orgWidely applicable for forming ionic liquid drugs from precursor salts. acs.orgOften straightforward and can be performed under mild conditions.The final product may contain inorganic salt impurities that require removal. acs.org
Acid-Base NeutralizationA reaction between an acidic drug and a basic surfactant (or vice versa) to form a salt and water.Suitable for drugs and surfactants with acidic or basic functional groups.Can produce high-purity products as the primary byproduct is water.Requires the parent compounds to be in their free acid or base form.
QuaternizationThe alkylation of a tertiary amine to form a quaternary ammonium salt. utp.edu.myApplicable for creating cationic surfactant components like cetylpyridinium or benzalkonium. rsc.orgAllows for the synthesis of specific cationic surfactants with desired alkyl chain lengths.May require harsher reaction conditions and specific starting materials.

Distinctions in Supramolecular Organization and Interfacial Activity Across Analogues

A key feature of drug-surfactant hybrids is their ability to self-assemble in solution, forming various supramolecular structures such as micelles, vesicles, or liquid crystals. nih.govrsc.org This self-assembly is driven by the amphiphilic nature of the hybrid compound and can significantly influence drug delivery, solubility, and stability. nih.gov The specific architecture of the self-assembled aggregates depends on factors like the geometry of the hybrid molecule, its concentration, temperature, and the ionic strength of the medium. rsc.org

The interfacial activity of these compounds is another critical property. Surfactants, by their nature, reduce the surface tension at interfaces (e.g., air-water or oil-water). nih.gov This property is crucial for the formulation of emulsions and foams and can also play a role in how the drug interacts with biological membranes. The interfacial activity of this compound is expected to be significant due to the presence of the lauryl sulfate moiety, a potent surfactant. In comparison, the interfacial properties of other drug-surfactant hybrids will vary based on the head group and tail length of the surfactant component. For example, gemini (B1671429) surfactants, which have two hydrophilic head groups and two hydrophobic tails, often exhibit much lower CMCs and greater surface tension reduction than their single-chain counterparts. nih.gov

Compound/ClassExpected Supramolecular OrganizationFactors Influencing OrganizationExpected Interfacial Activity
This compoundLikely forms micelles or other aggregates in aqueous solution above its CMC.Concentration, temperature, ionic strength.High, primarily due to the lauryl sulfate component.
Cetylpyridinium-based HybridsForms micelles; can interact with polymers to form more complex structures. nih.govThe long C16 chain promotes aggregation at low concentrations.Strong surfactant properties, enabling interaction with cell membranes. drugbank.com
Benzalkonium-based HybridsForms micelles and can be used to stabilize emulsions. acs.orgVariable alkyl chain length allows for tuning of aggregation properties.Potent surfactant with antimicrobial properties. drugbank.com
Gemini Surfactant-Drug HybridsForms micelles at very low concentrations; can form more complex structures like vesicles. nih.govThe two-headed, two-tailed structure leads to efficient packing. nih.govVery high interfacial activity and low CMC. nih.gov

Relative Chemical Stability and Degradation Profiles Compared to Parent Compounds

The chemical stability of a drug is a critical factor in its formulation and shelf-life. The formation of a drug-surfactant hybrid can influence the stability of the parent drug. For diphenhydramine, the primary degradation pathway is hydrolysis of the ether linkage, particularly under acidic conditions. rsc.org Studies on diphenhydramine hydrochloride have shown that it is relatively stable, but can degrade under forced conditions of high temperature and extreme pH. nih.govnih.gov

Sodium lauryl sulfate, on the other hand, is known to be biodegradable, with the primary degradation pathway being the hydrolysis of the sulfate ester bond to yield a fatty alcohol, which is then further oxidized. The stability of the this compound hybrid will depend on the interplay of these degradation pathways. It is possible that the formation of the ionic pair could offer some protection to the ether linkage of diphenhydramine from hydrolysis, potentially leading to enhanced stability under certain conditions. However, specific stability studies on this compound are not widely available.

The degradation products of the hybrid would be expected to be a combination of the degradation products of the individual parent compounds. For diphenhydramine, this could include benzhydrol and N,N-dimethylethanolamine. For lauryl sulfate, this would be dodecanol.

CompoundPrimary Degradation PathwayFactors Affecting StabilityKnown/Expected Degradation ProductsComparative Stability Notes
DiphenhydramineHydrolysis of the ether linkage. rsc.orgAcidic pH, high temperature, UV/VIS light. nih.govnih.govBenzhydrol, N,N-dimethylethanolamine. nih.govRelatively stable under normal conditions. nih.gov
Sodium Lauryl SulfateHydrolysis of the sulfate ester bond.Biodegradable.Dodecanol, sulfate ions.Readily biodegradable.
This compoundLikely a combination of hydrolysis of the ether and sulfate ester bonds.Expected to be influenced by pH, temperature, and microbial activity.Expected to include benzhydrol, N,N-dimethylethanolamine, and dodecanol.The ionic pairing may alter the degradation kinetics compared to the parent compounds. Stability data is not readily available.
Other Drug-Surfactant SaltsDependent on the specific drug and surfactant.Varies widely based on the chemical nature of the components.Specific to the parent molecules.Can be engineered for enhanced stability or controlled degradation.

Future Directions and Emerging Research Avenues for Diphenhydramine Laurylsulfate

Development of Novel and Sensitive Analytical Methods for Compound Characterization

The precise characterization of diphenhydramine (B27) laurylsulfate is fundamental for its development and application. Future research will likely focus on creating more sophisticated analytical techniques to ensure its quality and stability. High-Performance Liquid Chromatography (HPLC) coupled with advanced detectors such as mass spectrometry (MS) or charged aerosol detectors (CAD) will be instrumental. These methods will allow for the sensitive and selective quantification of both the diphenhydramine cation and the laurylsulfate anion.

Another promising avenue is the development of novel ion-selective electrodes (ISEs). These sensors could offer a rapid and cost-effective means of determining the concentration of diphenhydramine laurylsulfate in various matrices. Research into the fabrication of these electrodes, potentially using new materials and recognition elements, will be a key focus.

Capillary electrophoresis (CE) is another powerful technique that could be further optimized for the analysis of this ion-pair. The development of new background electrolytes and capillary coatings could enhance the separation efficiency and detection limits for this compound.

A summary of potential analytical methods is presented in the table below:

Analytical TechniquePotential Application for this compoundKey Advantages
High-Performance Liquid Chromatography (HPLC)Quantification of diphenhydramine and laurylsulfate ionsHigh sensitivity and selectivity, well-established technique.
Ion-Selective Electrodes (ISEs)Rapid determination of compound concentrationCost-effective, potential for real-time monitoring.
Capillary Electrophoresis (CE)High-efficiency separation and analysisRequires small sample volumes, high resolution.

Advanced Material Science Applications of Drug-Surfactant Hybrids

The unique properties of drug-surfactant hybrids like this compound open up possibilities in material science. These compounds can self-assemble into various nanostructures, such as micelles, vesicles, and liquid crystals, which can be harnessed for drug delivery systems. Future research will likely explore the formulation of these nanostructures to achieve controlled and targeted release of diphenhydramine.

The formation of ionic liquids from active pharmaceutical ingredients (API-ILs) is another exciting area. By pairing the diphenhydramine cation with the laurylsulfate anion, it may be possible to create a substance that is liquid at or near room temperature. These API-ILs could offer advantages in terms of solubility and bioavailability.

Furthermore, the surfactant properties of laurylsulfate combined with the pharmacological activity of diphenhydramine could lead to the development of novel topical or transdermal formulations with enhanced skin penetration.

Green Chemistry Approaches to the Synthesis and Derivatization of this compound

Adopting green chemistry principles in the synthesis of this compound is essential for sustainable production. Future research will focus on minimizing waste, using less hazardous solvents, and improving energy efficiency. One approach could be the use of solvent-free or aqueous-based synthesis methods.

Enzymatic synthesis is another green alternative that could be explored. Lipases or other enzymes could potentially catalyze the formation of the laurylsulfate ester, reducing the need for harsh chemical reagents.

The derivatization of this compound using green chemistry techniques could also lead to new compounds with improved properties. For example, modifying the laurylsulfate chain could alter the compound's solubility or self-assembly behavior.

Computational Design of Enhanced Hybrid Compounds with Tailored Properties

Computational modeling and simulation will play a crucial role in the rational design of new hybrid compounds based on this compound. Molecular dynamics (MD) simulations can be used to predict the self-assembly behavior of these compounds and to understand the interactions between the drug and the surfactant at a molecular level.

Quantum mechanical calculations can provide insights into the electronic structure and reactivity of this compound, aiding in the design of derivatives with enhanced stability or specific electronic properties.

By using these computational tools, researchers can screen a large number of potential modifications to the diphenhydramine or laurylsulfate moieties to identify candidates with desired properties before embarking on laboratory synthesis, thus saving time and resources.

Environmental Fate and Persistence Studies in Controlled Systems

Understanding the environmental impact of this compound is critical. Future research should investigate its persistence, mobility, and potential for bioaccumulation in controlled environmental systems, such as soil and water microcosms.

The development of analytical methods to detect and quantify this compound and its degradation products at environmentally relevant concentrations will be a key component of these studies.

Q & A

Q. Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and metabolism. Validate with microdialysis in target organs (e.g., brain, liver) to confirm bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.